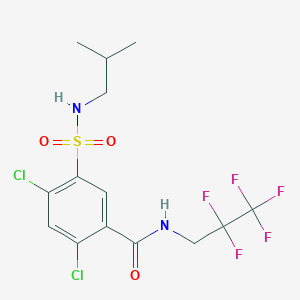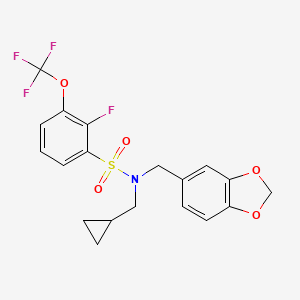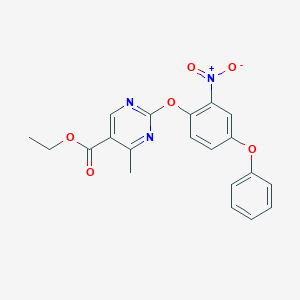![molecular formula C12H16FNO5S B7433301 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine, also known as FSPEM, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in various applications. FSPEM is a derivative of morpholine and has a fluorosulfonyloxyphenoxyethyl group attached to it.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the binding of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine to specific proteins. This binding can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects. For example, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine in lab experiments is its versatility. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine can be used as a fluorescent probe, a tool for studying protein structure and function, and a potential therapeutic agent. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop new derivatives of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine that have improved properties, such as increased selectivity for specific proteins or improved fluorescent properties. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine could be used in combination with other compounds to create novel therapies for various diseases.
Synthesis Methods
The synthesis of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine involves a series of chemical reactions. The first step is the reaction between 4-fluorophenol and ethylene oxide to produce 4-(2-hydroxyethoxy)phenol. The second step involves the reaction between 4-(2-hydroxyethoxy)phenol and sulfur trioxide to produce 4-(2-hydroxyethoxy)phenylsulfonic acid. The third step is the reaction between 4-(2-hydroxyethoxy)phenylsulfonic acid and morpholine to produce 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine.
Scientific Research Applications
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of metal ions in biological systems. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been used as a tool for studying the structure and function of proteins. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used as a potential therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
4-[2-(4-fluorosulfonyloxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c13-20(15,16)19-12-3-1-11(2-4-12)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQTRZAOGEJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)
![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)


![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)
